molecular formula C20H27N5O3 B5627054 9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5627054
M. Wt: 385.5 g/mol
InChI Key: RGECDBUZMPSMQJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known for their complex structures and potential biological activities. The core structure, a diazaspiro[5.5]undecane moiety, is common in various synthetic and natural compounds, exhibiting a range of pharmacological properties. The introduction of the 1H-1,2,3-benzotriazol-5-ylcarbonyl and 3-methoxypropyl groups may influence its physical, chemical, and biological characteristics, necessitating detailed analyses such as synthesis, molecular structure, chemical reactions, and property evaluations.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves complex reactions, including Michael addition and spirocyclization techniques. For instance, Yang et al. (2008) describe a divergent synthesis approach for substituting 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility in functional group introduction at specific positions on the core structure (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been characterized using various spectroscopic techniques. For instance, Zeng et al. (2021) performed quantum chemical computations and FT-IR spectroscopy to study the molecular structure and confirmed the findings with experimental data, providing insights into the structural configurations and electronic properties (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives can vary significantly depending on the substituents. Macleod et al. (2006) explored the microwave-assisted solid-phase synthesis of diazaspirocycles, demonstrating the compounds' versatility in forming complex structures and the critical role of specific resin linkers in achieving successful syntheses (Macleod et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. For example, the crystal structure of a related compound provided insights into its non-planar conformation and intermolecular interactions, which could influence its solubility and stability (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are integral for assessing the compound's utility in synthetic chemistry and potential applications. The work by Islam et al. (2017) on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives highlights the importance of understanding these properties for designing new compounds with desired functionalities (Islam et al., 2017).

properties

IUPAC Name

9-(2H-benzotriazole-5-carbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-28-12-2-9-25-14-20(6-5-18(25)26)7-10-24(11-8-20)19(27)15-3-4-16-17(13-15)22-23-21-16/h3-4,13H,2,5-12,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGECDBUZMPSMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

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